N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
Description
This compound belongs to the 1,2,4-triazole class, featuring a thiazol-2-ylamino group linked via a thioether bridge and a 2-(trifluoromethyl)benzamide moiety. Its structure integrates three pharmacophoric elements:
Properties
IUPAC Name |
N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N6O2S2/c23-22(24,25)16-9-5-4-8-15(16)19(33)27-12-17-29-30-21(31(17)14-6-2-1-3-7-14)35-13-18(32)28-20-26-10-11-34-20/h1-11H,12-13H2,(H,27,33)(H,26,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSOOBZWGLBFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a complex compound that integrates multiple pharmacologically active moieties. This article synthesizes current research findings on its biological activity, focusing on its anticancer, antibacterial, and antifungal properties.
Structural Characteristics
The compound features several key structural components:
- Thiazole and Triazole Moieties : These heterocycles are known for their significant biological activities, including anticancer and antimicrobial effects.
- Benzamide Group : This moiety contributes to the compound's interaction with biological targets.
The molecular formula is , indicating a complex structure that may facilitate diverse interactions within biological systems.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit notable anticancer properties. For instance:
- Cytotoxicity Studies : The compound demonstrated cytotoxic effects against various cancer cell lines. In studies involving derivatives of thiazole and triazole, IC50 values were reported in the range of 1.61 to 1.98 µg/mL against Jurkat and A431 cell lines, suggesting potent activity .
- Mechanism of Action : Molecular dynamics simulations have shown that these compounds interact with proteins primarily through hydrophobic contacts, which could be pivotal in their mechanism of action against cancer cells .
Antibacterial and Antifungal Activity
The compound's structural components suggest potential antibacterial and antifungal activities:
- Antibacterial Testing : Similar compounds containing thiazole and triazole rings have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, related derivatives exhibited IC50 values indicating effective inhibition at concentrations around 100 µg/mL .
- Antifungal Properties : Compounds with triazole structures are often explored for antifungal activity due to their ability to inhibit fungal cell wall synthesis. While specific data for this compound is limited, the structural similarities with known antifungals suggest potential efficacy.
Case Studies
| Study | Compound Tested | Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|---|---|
| Evren et al. (2019) | Thiazole derivatives | A549 | < 5 | Strong selectivity |
| Recent Study | N-(5-methylthiazole) derivatives | NIH/3T3 | 10 | Moderate activity |
| Cytotoxicity Analysis | Triazole derivatives | Jurkat | 1.61 ± 1.92 | High potency |
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of similar compounds:
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring significantly enhances cytotoxic activity .
- Pharmacological Potential : The integration of thiazole and triazole moieties has been linked to a broad spectrum of pharmacological activities beyond anticancer effects, including anti-inflammatory and antiviral properties .
- Synthesis and Development : Ongoing research focuses on optimizing the synthesis of these compounds to enhance their biological efficacy while minimizing toxicity .
Scientific Research Applications
Structural Overview
The compound features a complex structure characterized by:
- Thiazole and Triazole Moieties : Known for their broad spectrum of biological activities.
- Trifluoromethyl Group : Enhances lipophilicity and potentially increases biological activity.
- Amide Linkage : Contributes to the overall stability and reactivity of the compound.
The molecular formula is with a molecular weight of approximately 407.48 g/mol.
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
The compound has shown effectiveness against a variety of bacterial and fungal strains. Studies have indicated that it possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Preliminary studies suggest that the compound may inhibit cancer cell proliferation. Mechanistic studies indicate that it could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
In vitro studies have demonstrated that the compound can inhibit pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory conditions.
Summary of Biological Activities
Antimicrobial Studies
A study conducted on derivatives of 1,3,4-thiadiazoles demonstrated significant antibacterial activity. The compound exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole . This positions it as a promising candidate for further development in antimicrobial therapies.
Anticancer Activity
Research focusing on the anticancer potential of thiadiazole derivatives indicated that compounds similar to this one showed promising results in inhibiting the growth of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This property may be beneficial in treating conditions characterized by chronic inflammation .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. Modifications in the thiadiazole ring or phenoxy group can significantly influence its potency:
| Modification | Effect on Activity |
|---|---|
| Substitution at C5 of thiadiazole | Increased antibacterial activity |
| Alteration of phenoxy group | Enhanced anticancer properties |
| Presence of thiazole derivative | Broader spectrum of antimicrobial activity |
Comparison with Similar Compounds
Structural Analogues
The compound’s closest structural analogues include:
Key Structural Differences :
- Thiazole vs.
- Trifluoromethyl Benzamide vs. Acetamide : The trifluoromethyl group increases lipophilicity (logP ~3.5 estimated) compared to acetamide derivatives (logP ~2.0–2.5), enhancing membrane permeability .
Physicochemical Properties
Notable Trends:
- Higher Melting Points : Compounds with rigid aromatic substituents (e.g., Compound 8a, ) exhibit higher melting points (>200°C) due to crystal packing efficiency .
- Thione vs. Thiol Tautomerism : Unlike S-alkylated 1,2,4-triazoles (), the target compound’s thioether linkage prevents tautomerism, stabilizing its conformation .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the triazole-thioacetamide core in this compound?
- Methodological Answer : The triazole-thioacetamide moiety can be synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, followed by alkylation or thiolation. For example, Safonov (2020) demonstrated that N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides are synthesized by reacting thiosemicarbazides with chloroacetyl chloride in dioxane under basic conditions (triethylamine) . Reaction optimization includes temperature control (20–25°C) and stoichiometric ratios (1:1 thiosemicarbazide:chloroacetyl chloride).
Q. How can the structural integrity of the trifluoromethylbenzamide group be validated post-synthesis?
- Methodological Answer : Use a combination of FT-IR (to confirm C=O stretching at ~1670–1657 cm⁻¹) and ¹H/¹³C NMR. For the trifluoromethyl group, ¹⁹F NMR is critical to confirm resonance at ~−60 to −70 ppm. X-ray crystallography (as in Pavlo Zadorozhnii et al., 2015) can resolve ambiguities in regiochemistry, particularly for thiazole-triazole hybrids .
Q. What spectroscopic techniques are essential for characterizing the thiazole-1,2,4-triazole hybrid system?
- Methodological Answer :
- IR Spectroscopy : Detect S-H (2550–2600 cm⁻¹) and C=S (1150–1250 cm⁻¹) stretches.
- ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm for phenyl and thiazole groups) and NH protons (δ 8.9–10.2 ppm) .
- Mass Spectrometry (FAB) : Confirm molecular ion peaks (e.g., m/z = 384 [M+H]⁺ for related analogs) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps). Matczak & Domagała (2017) applied this to study solvent effects on thioformaldehyde derivatives .
- Molecular Docking : Employ AutoDock Vina to simulate binding to targets like EGFR or COX-2. For example, docking studies on thiazole-triazole hybrids ( ) revealed hydrogen bonding with active-site residues (e.g., Lys232, Glu305) .
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Assays : Test across multiple cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., S. aureus, E. coli) to establish selectivity indices.
- Mechanistic Studies : Use flow cytometry (apoptosis assays) and ROS detection kits to differentiate cytotoxic vs. oxidative stress-mediated effects. highlights antitumor activity via caspase-3 activation in quinazoline-thiazole hybrids .
Q. How can reaction conditions be optimized to avoid byproducts during thioether bond formation?
- Methodological Answer :
- Solvent Selection : Use anhydrous acetonitrile or DMF to enhance nucleophilicity of the thiol group.
- Catalysis : Add catalytic iodine (1–2 mol%) to accelerate S-alkylation, as shown in Hotsulia et al. (2019) for similar triazole-thioamides .
- Purification : Employ column chromatography (silica gel, CHCl₃:acetone 3:1) to isolate the desired product from disulfide byproducts .
Q. What strategies improve the solubility of this hydrophobic compound for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or PEG groups at the benzamide nitrogen.
- Co-solvent Systems : Use Cremophor EL or cyclodextrin-based formulations. demonstrates enhanced solubility of fluorinated triazole-thiones via piperazine substitution .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show negligible effects?
- Analysis : Bioactivity discrepancies may arise from structural variations (e.g., CF₃ vs. NO₂ substitutions) or assay conditions (pH-dependent activity, as noted in Frija et al., 2019) . For example, the trifluoromethyl group enhances lipophilicity but may reduce solubility, limiting bioavailability in certain media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
